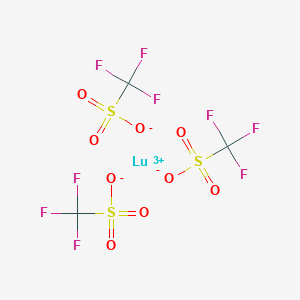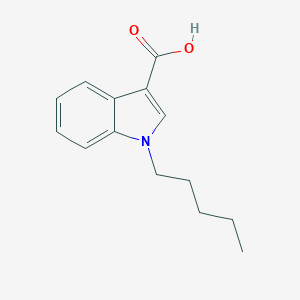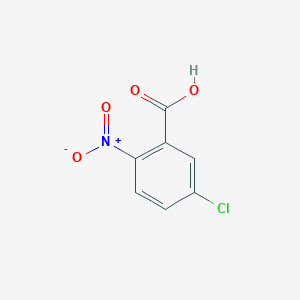
5-クロロ-2-ニトロ安息香酸
概要
説明
5-Chloro-2-nitrobenzoic acid: is an organic compound with the molecular formula C7H4ClNO4 and a molecular weight of 201.56 g/mol . It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the fifth position and a nitro group at the second position on the benzene ring. This compound is commonly used in organic synthesis and as an intermediate in the production of various chemicals .
科学的研究の応用
5-Chloro-2-nitrobenzoic acid has several applications in scientific research, including:
作用機序
Target of Action
It is known to act as a ligand and forms a red luminescent one-dimensional coordination polymer with eu (iii) .
Mode of Action
5-Chloro-2-nitrobenzoic acid undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives . This suggests that the compound can participate in chemical reactions that modify its structure and potentially its function.
Pharmacokinetics
Its solubility, melting point, and boiling point, which can influence its bioavailability, are known . It has a melting point of 137-139 °C (lit.) and a boiling point of 160.5°C (rough estimate) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-nitrobenzoic acid. For instance, it should be stored in a sealed, dry, room temperature environment . It is slightly soluble in water , which could influence its distribution and action in aqueous environments.
生化学分析
Biochemical Properties
The exact biochemical properties of 5-Chloro-2-nitrobenzoic acid are not well-documented in the literature. It is known that nitrobenzoic acids can participate in various biochemical reactions. They can act as ligands, forming coordination polymers
Cellular Effects
It is known that nitrobenzoic acids can have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Nitrobenzoic acids can undergo various reactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: 5-Chloro-2-nitrobenzoic acid can be synthesized through a multi-step process starting from o-chlorobenzoic acid. The primary steps include nitration, alkali dissolution, and acid precipitation . The nitration step involves the reaction of o-chlorobenzoic acid with concentrated sulfuric acid and nitric acid in a nitration kettle. The crude product obtained is then dissolved in an alkali solution, followed by acid precipitation to yield the final product .
Industrial Production Methods: In industrial settings, the production of 5-chloro-2-nitrobenzoic acid follows similar steps but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
化学反応の分析
Types of Reactions: 5-Chloro-2-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines can be used to replace the chlorine atom under basic conditions.
Major Products Formed:
類似化合物との比較
- 2-Chloro-5-nitrobenzoic acid
- 2-Hydroxy-5-nitrobenzoic acid
- 2,4-Dinitrobenzoic acid
- 4-Bromobenzoic acid
Comparison: 5-Chloro-2-nitrobenzoic acid is unique due to the specific positioning of the chloro and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. For example, 2-chloro-5-nitrobenzoic acid has the same functional groups but in different positions, leading to different reactivity and applications . Similarly, 2-hydroxy-5-nitrobenzoic acid has a hydroxyl group instead of a chloro group, which significantly alters its chemical properties and uses .
特性
IUPAC Name |
5-chloro-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUYSJHXBFFGPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062484 | |
| Record name | Benzoic acid, 5-chloro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2516-95-2 | |
| Record name | 5-Chloro-2-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-nitrobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-CHLORO-2-NITROBENZOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 5-chloro-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 5-chloro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-2-NITROBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVN7Y7ZX6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary interaction observed between 5-Chloro-2-nitrobenzoic acid and nitrogen-containing heterocycles like quinoline?
A1: Research highlights that 5-Chloro-2-nitrobenzoic acid consistently forms strong hydrogen bonds with nitrogen-containing heterocycles like quinoline. This interaction occurs between the carboxyl group of the acid and the nitrogen atom of the heterocycle. [, , ] These hydrogen bonds are considered short, indicating a strong interaction. [, , ] In some cases, the hydrogen atom involved in the bond is disordered, suggesting dynamic behavior. []
Q2: How does the position of substituents on the benzene ring of benzoic acid derivatives affect their activity against Streptomyces scabies, the causative agent of potato common scab?
A2: Studies show that the position of substituents on the benzene ring significantly influences the anti-scab activity of benzoic acid derivatives. While monosubstituted benzoic acids displayed no effect on S. scabies, 2,5-disubstituted derivatives, particularly 5-Chloro-2-nitrobenzoic acid, exhibited potent anti-scab activity. [] This suggests that the specific arrangement of chlorine and nitro groups at the 2 and 5 positions of the benzene ring is crucial for disrupting the growth of the pathogen. [] Interestingly, the mode of action might be indirect, potentially involving modulation of the host plant's response to infection rather than direct toxicity to the pathogen. []
Q3: Can 5-Chloro-2-nitrobenzoic acid be used as a building block in organic synthesis, and what are some examples?
A3: Yes, 5-Chloro-2-nitrobenzoic acid serves as a versatile starting material for synthesizing various heterocyclic compounds. For instance, it can be transformed into 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, a key intermediate in the synthesis of Tolvaptan, a drug used to treat hyponatremia. [] Additionally, it acts as a precursor for synthesizing a series of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, some of which displayed cytotoxic activity against various cancer cell lines. []
Q4: Has 5-Chloro-2-nitrobenzoic acid been used in the synthesis of metal complexes?
A4: Yes, 5-Chloro-2-nitrobenzoic acid reacts with silver oxide in the presence of various amines to yield diverse silver(I) complexes. [, ] These complexes exhibit unique structural motifs, often stabilized by intermolecular hydrogen bonding networks within their crystal structures. [, ] Furthermore, some of these complexes have shown promising cytotoxic activity against both cancerous and non-cancerous cell lines. [, ]
Q5: Are there analytical techniques used to characterize 5-Chloro-2-nitrobenzoic acid and its derivatives?
A5: Various analytical techniques are employed to characterize 5-Chloro-2-nitrobenzoic acid and its derivatives. Single-crystal X-ray diffraction plays a crucial role in determining the crystal structures of the acid and its complexes, providing valuable insights into their molecular geometries and intermolecular interactions. [, , , , ] Elemental analysis helps to confirm the elemental composition and purity of synthesized compounds. [, ] While not explicitly mentioned in these papers, spectroscopic techniques like NMR and IR spectroscopy are routinely used to further characterize these compounds and elucidate their structural features.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


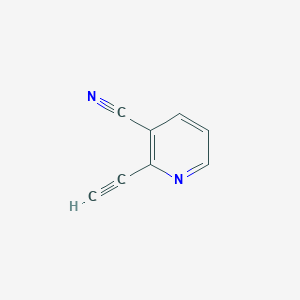
![3,5-Dimethylbenzo[b]thiophene](/img/structure/B158624.png)
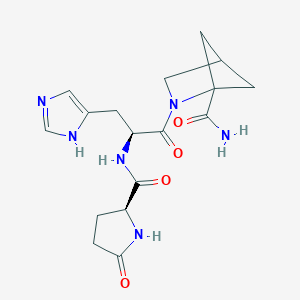
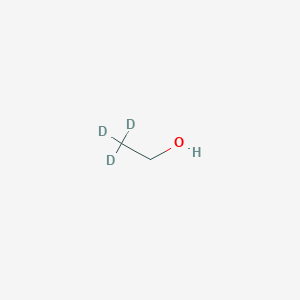
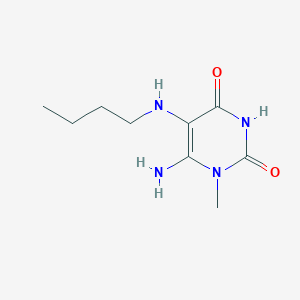


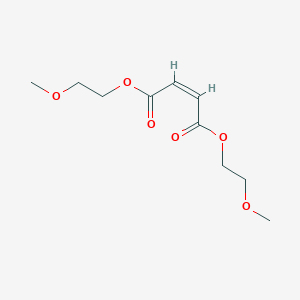
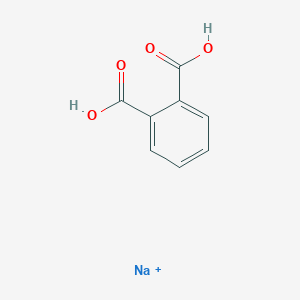

![2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B158643.png)
